molecular formula C11H12ClN B567975 6,8-Dimethylquinoline hydrochloride CAS No. 1255574-45-8

6,8-Dimethylquinoline hydrochloride

Cat. No.: B567975
CAS No.: 1255574-45-8
M. Wt: 193.674
InChI Key: URHCKNOJIHABGM-UHFFFAOYSA-N
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Description

6,8-Dimethylquinoline hydrochloride is a chemical compound belonging to the quinoline family. It is characterized by its yellow crystalline powder form, which is soluble in water and ethanol. This compound has garnered attention due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dimethylquinoline hydrochloride typically involves the reaction of aniline derivatives with acetaldehyde under microwave irradiation without any solvent. Hydrochloric acid is used as the catalyst for this reaction, which has been found to yield the highest results . This method is part of a broader trend towards greener and more sustainable chemical processes, utilizing alternative reaction methods such as microwave irradiation, solvent-free conditions, and eco-friendly catalysts .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of recyclable catalysts and solvent-free conditions, are likely to be applied to scale up the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6,8-Dimethylquinoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.

Major Products Formed

    Oxidation: Quinoline derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced quinoline derivatives with additional hydrogen atoms.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

6,8-Dimethylquinoline hydrochloride has diverse applications in scientific research, including:

    Chemistry: Used as a catalyst in various organic reactions and as a fluorescent probe.

    Biology: Studied for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Medicine: Investigated for its potential use in drug development due to its biological activities.

    Industry: Utilized in the synthesis of other chemical compounds and materials.

Mechanism of Action

The mechanism of action of 6,8-Dimethylquinoline hydrochloride involves its interaction with specific molecular targets and pathways. It is known to exhibit antimicrobial and anticancer activities by interfering with the cellular processes of microorganisms and cancer cells. The compound may inhibit the synthesis of nucleic acids and proteins, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A nitrogen-based heterocyclic aromatic compound with various pharmacological activities.

    4-Hydroxy-2-quinolones: Compounds with significant pharmaceutical and biological activities.

    8-Hydroxyquinoline: Known for its antimicrobial, anticancer, and antifungal effects.

Uniqueness

6,8-Dimethylquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its solubility in water and ethanol, along with its potential therapeutic applications, sets it apart from other quinoline derivatives.

Properties

IUPAC Name

6,8-dimethylquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N.ClH/c1-8-6-9(2)11-10(7-8)4-3-5-12-11;/h3-7H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URHCKNOJIHABGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C=CC=N2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682443
Record name 6,8-Dimethylquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255574-45-8
Record name Quinoline, 6,8-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255574-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,8-Dimethylquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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